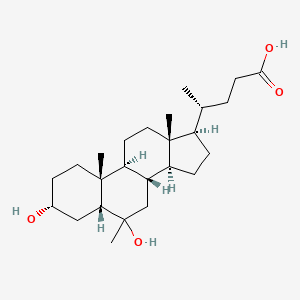

3,6-Dihydroxy-6-methylcholan-24-oic acid

Descripción

Propiedades

Fórmula molecular |

C25H42O4 |

|---|---|

Peso molecular |

406.6 g/mol |

Nombre IUPAC |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25?/m1/s1 |

Clave InChI |

WAUIOEWDALWOPQ-YLZUBLSRSA-N |

SMILES isomérico |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |

Sinónimos |

3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of 3,6-Dihydroxy-6-methylcholan-24-oic acid can be elucidated by comparing it to related bile acids and synthetic derivatives. Below is a detailed analysis supported by molecular data and biological insights:

Table 1: Key Structural and Functional Comparisons

*Note: The molecular weight for this compound is calculated based on its inferred formula (C25H42O4).

Key Differences and Implications

Substituent Position and Type: The 6-methyl group in the target compound increases steric bulk compared to HDCA or MDCA, which lack alkyl substituents at C6. This may reduce solubility but enhance membrane permeability or receptor selectivity . 6-ECDCA (Obeticholic Acid) features a 6-ethyl group, which enhances FXR binding affinity and potency compared to natural bile acids like chenodeoxycholic acid .

Oxidation State :

- 6-Ketolithocholic Acid (C6-oxo) is more oxidized than the target compound, making it a metabolic intermediate rather than an end product. The keto group may confer distinct reactivity in redox or conjugation pathways .

Hydroxylation Pattern :

- Hyocholic Acid (3α,6α,7α-trihydroxy) has an additional hydroxyl group at C7, enhancing hydrophilicity and micelle-forming capacity compared to the dihydroxy target compound .

Stereochemistry :

- MDCA (6β-OH) vs. HDCA (6α-OH): The β-configuration of MDCA’s C6-OH may alter its interaction with transporters (e.g., ASBT) or nuclear receptors, highlighting the importance of stereochemistry in function .

Q & A

Basic Research Questions

Q. How can researchers distinguish between stereoisomers of 3,6-Dihydroxy-6-methylcholan-24-oic acid in structural characterization?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations (e.g., 3α vs. 3β hydroxyl groups). Compare coupling constants (J-values) and nuclear Overhauser effects (NOE) with reference data for similar cholane derivatives . Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis confirms molecular formulas (e.g., C25H40O4) and fragmentation patterns .

- Key challenge : Overlapping signals in NMR spectra due to methyl groups; deuterated solvents (e.g., DMSO-d6) and 2D-COSY experiments are critical for resolution .

Q. What synthetic routes are validated for this compound, and how are yields optimized?

- Methodology : Multi-step synthesis starting from cholic acid derivatives (e.g., 3α-hydroxy-5β-cholan-24-oic acid). Introduce methyl groups via Grignard reactions or alkylation, followed by regioselective hydroxylation using enzymatic catalysts (e.g., cytochrome P450 mimics) .

- Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements (≥60%) require inert atmospheres (N2/Ar) and low-temperature conditions (−20°C) .

Q. Which analytical techniques are most reliable for quantifying impurities in synthesized this compound?

- Methodology : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection (λ = 210–230 nm) using C18 columns and acetonitrile/water mobile phases. Validate against certified reference standards (e.g., USP-grade cholane derivatives) .

- Critical parameters : Limit of detection (LOD) < 0.1% for keto-derivatives or dehydration byproducts. Confirm identity via spiking experiments and retention time matching .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodology : Conduct pharmacokinetic (PK) studies to assess bioavailability and metabolite formation. Use radiolabeled (e.g., ³H or ¹⁴C) analogs to track systemic distribution and biliary excretion in rodent models .

- Data reconciliation : Compare in vitro receptor-binding assays (e.g., FXR or TGR5) with in vivo gene expression profiling (RNA-seq) of liver tissue. Address discrepancies via protein-binding assays (e.g., serum albumin interactions) .

Q. What strategies mitigate solubility limitations of this compound in aqueous assays?

- Methodology : Use cyclodextrin-based inclusion complexes or micellar solubilization with nonionic surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) and nephelometry .

- Alternative approaches : Synthesize water-soluble prodrugs (e.g., methyl esters or glycosylated derivatives) and assess hydrolysis kinetics under physiological conditions .

Q. How do structural modifications (e.g., 6-methyl substitution) alter the bile acid’s interaction with nuclear receptors?

- Methodology : Perform molecular docking simulations (AutoDock Vina) using crystal structures of FXR or PXR receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

- Experimental validation : Compare transcriptional activity in reporter gene assays (luciferase-based) between wild-type and modified cholanes .

Q. What are the best practices for identifying degradation products in stability studies of this compound?

- Methodology : Accelerated stability testing (40°C/75% RH) followed by LC-MS/MS analysis. Identify oxidation products (e.g., 3,6-diketo derivatives) and epimerization artifacts via isotopic pattern matching .

- Mitigation : Add antioxidants (e.g., BHT) or store lyophilized samples under inert gas .

Methodological Resources

- Stereochemical reference data : Handbook of Chemistry and Physics (97th Edition) provides NMR and MS spectra for cholane derivatives .

- Synthetic protocols : Multi-step organic synthesis guidelines from Reference Standards for Pharmaceutical Analysis (2018) .

- Bioactivity assays : Use commercially available FXR/TGR5 assay kits with validated positive controls (e.g., chenodeoxycholic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.